molecular formula C12H12N2O3 B3021181 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1197631-30-3

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3021181
CAS No.: 1197631-30-3
M. Wt: 232.23 g/mol
InChI Key: PCCOHUMOXQWQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a carboxylic acid group at position 5 and a 4-ethoxyphenyl group at position 2. The ethoxy group (-OCH₂CH₃) contributes to its moderate lipophilicity, making it a candidate for applications in medicinal chemistry and materials science. Pyrazole-carboxylic acid derivatives are widely studied for their biological activity (e.g., anticancer, antimicrobial) and utility in metal-organic frameworks (MOFs) due to their coordination capabilities .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCOHUMOXQWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390262
Record name 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-56-7
Record name 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory and Analgesic Activities : Research indicates that 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid may possess significant anti-inflammatory properties, making it a candidate for developing new pain relief medications. Studies have shown its efficacy in reducing inflammation markers in various animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its application in formulations aimed at reducing oxidative damage has been explored in several studies, particularly in dermatological products .

Agricultural Chemistry

In agricultural research, this compound is being evaluated for its role in crop protection:

  • Herbicides and Fungicides Development : The compound serves as a key ingredient in the synthesis of herbicides and fungicides. Its effectiveness against certain pests and diseases has been documented, contributing to enhanced crop yields and protection against biotic stressors .

Material Science

The applications of this compound extend into material science:

  • Synthesis of Advanced Materials : Researchers are exploring the use of this compound in creating polymers and coatings that offer improved durability and resistance to environmental factors. Its incorporation into materials can enhance mechanical properties and longevity .

Biochemical Research

The compound's utility in biochemistry is notable:

  • Enzyme Inhibition Studies : It has been employed in studies focused on enzyme inhibition, providing insights into metabolic pathways. This application is crucial for identifying potential therapeutic targets for various diseases .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced edema in a rat model of inflammation. The results indicated a dose-dependent response, highlighting its potential as an effective anti-inflammatory agent.

Case Study 2: Agricultural Efficacy

In agricultural trials, the compound was tested against common fungal pathogens affecting crops. Results showed a marked reduction in disease incidence when applied as a fungicide, supporting its role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 3 of the pyrazole ring significantly influences electronic properties, solubility, and reactivity. A comparison of key analogues is summarized below:

Compound Name Substituent at Position 3 Key Properties References
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid 4-Bromophenyl Higher molecular weight (Br = 79.9 g/mol), electron-withdrawing effect enhances acidity; used in MOFs .
3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid 4-Chlorophenyl Cl is electron-withdrawing, increasing acidity (pKa ~2.5–3.0); improved antimicrobial activity .
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid Pyridin-4-yl Nitrogen atom enables coordination to metals; used in electrochemiluminescent MOFs .
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid 4-Hydroxyphenyl Polar -OH group enhances water solubility but reduces membrane permeability; potential antioxidant activity .
3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl Methoxy (-OCH₃) is less lipophilic than ethoxy; similar electronic effects but shorter alkyl chain .

Key Observations :

  • Electron-withdrawing groups (Br, Cl) increase the acidity of the carboxylic acid, enhancing reactivity in esterification or coordination reactions.
  • Electron-donating groups (ethoxy, methoxy) reduce acidity but improve lipophilicity, favoring passive diffusion in biological systems .
  • Heteroaromatic substituents (e.g., pyridyl) enable metal coordination, making these derivatives suitable for MOF synthesis .

Key Observations :

  • Halogenated derivatives (Cl, F) exhibit enhanced antimicrobial properties due to increased electrophilicity and membrane disruption .
  • Sulfamoyl and thiazolyl groups introduce polarity, improving interactions with hydrophilic enzyme active sites .

Key Observations :

  • Pyridyl substituents facilitate robust metal coordination, critical for MOF crystallinity .
  • Bromophenyl derivatives contribute to thermal stability, advantageous for high-temperature applications .
  • The ethoxy group in the target compound may offer tunable luminescence properties, though experimental validation is needed.

Biological Activity

3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazole ring substituted with an ethoxy group on the phenyl ring and a carboxylic acid at the 5-position. The molecular formula is C12H13N3O2C_{12}H_{13}N_3O_2.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Anticancer Activity : Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, by enhancing caspase activity and disrupting cell cycle progression .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit significant anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Properties : The antimicrobial potential of pyrazole derivatives has been documented, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is crucial for cell division, thereby inhibiting tumor growth .
  • Targeting Specific Enzymes : Some pyrazole derivatives interact with key enzymes involved in cancer progression and inflammation, such as topoisomerases and cyclooxygenases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidBromine substitutionEnhanced anticancer activity
1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidEthyl instead of ethoxy groupVarying solubility and activity
4-Methyl-1H-pyrazole-3-carboxylic acidMethyl substitutionVariation in anti-inflammatory effects

These variations suggest that substituents on the phenyl ring or the pyrazole moiety can significantly impact the compound's solubility, bioavailability, and overall biological efficacy.

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in clinical applications:

  • Anticancer Studies : A recent study evaluated a series of pyrazole derivatives for their anticancer properties against various cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation, particularly in breast cancer models .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models, showing significant reductions in inflammation markers compared to controls .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines, followed by hydrolysis. For example, similar pyrazole-carboxylic acids are synthesized by reacting ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate with NaOH under reflux, yielding the carboxylic acid derivative after acidification . Purification is critical: column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively removes byproducts. Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) and elemental analysis (>98% purity) .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H stretch ~3200 cm⁻¹) .
    • ¹H/¹³C NMR identifies substituents: ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyrazole ring protons (δ 6.5–7.5 ppm) .
  • X-ray crystallography (e.g., SHELX programs) resolves bond lengths and angles. For instance, the analogous 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid showed planar pyrazole rings with dihedral angles <5° between substituents .

Advanced: How do substituents (e.g., ethoxy vs. methoxy groups) influence the compound’s physicochemical and biological properties?

Methodological Answer:
Substituents affect solubility, reactivity, and binding affinity. The ethoxy group’s larger size and hydrophobicity compared to methoxy may enhance lipid solubility, as seen in analogues like 3-(4-isopentyloxyphenyl)-1H-pyrazole-5-carboxylic acid . Computational studies (DFT, Gaussian09) predict electron-withdrawing effects of ethoxy via Hammett σ constants, altering acidity (pKa ~3.5–4.0 for the carboxylic group) . Experimentally, substituent effects are tested via comparative SAR studies using logP measurements and enzyme inhibition assays .

Advanced: What strategies resolve contradictions in spectral or crystallographic data for pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • Data Validation: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computed spectra (e.g., ACD/Labs or ChemDraw). For crystallography, check for twinning or disorder using PLATON .
  • Case Study: Discrepancies in pyrazole ring torsion angles (e.g., 5° vs. 10° in similar structures) may arise from crystal packing. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Docking Studies (AutoDock Vina): Screen derivatives against targets (e.g., COX-2 for anti-inflammatory activity). For example, pyrazole-carboxylic acids with bulky substituents showed improved binding affinity (ΔG < −8 kcal/mol) in COX-2 active sites .

Advanced: What experimental protocols are used to assess pharmacological activity while minimizing off-target effects?

Methodological Answer:

  • In Vitro Assays:
    • Cyclooxygenase (COX) Inhibition: Use ELISA kits to measure PGE₂ production in LPS-stimulated macrophages (IC₅₀ calculations) .
    • Cytotoxicity (MTT Assay): Test against HEK-293 cells to rule out nonspecific toxicity (IC₅₀ > 100 µM acceptable) .
  • In Vivo Models: Administer derivatives (10–50 mg/kg, oral) in carrageenan-induced rat paw edema, monitoring inflammation reduction vs. ulcerogenic effects (stomach histopathology) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:
The compound is hygroscopic and light-sensitive. Store at −20°C in amber vials under argon. Stability studies (TGA/DSC) show decomposition >200°C. Monitor degradation via HPLC every 6 months; <2% impurity after 1 year is acceptable .

Advanced: How does X-ray crystallography compare to cryo-EM for resolving the structure of pyrazole derivatives in complex with biological targets?

Methodological Answer:

  • X-ray Crystallography (e.g., SHELXL): Provides atomic-resolution (≤1.5 Å) data for small molecules but requires high-quality crystals .
  • Cryo-EM : Suitable for larger complexes (e.g., enzyme-inhibitor complexes at 2.5–3.5 Å resolution). For pyrazole derivatives, X-ray remains preferred due to smaller molecular weight (<500 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.